molecular formula C8H13ClN2O B2422345 3-[(2R)-Piperidin-2-yl]-1,2-oxazole;hydrochloride CAS No. 2460739-92-6

3-[(2R)-Piperidin-2-yl]-1,2-oxazole;hydrochloride

Cat. No.: B2422345
CAS No.: 2460739-92-6
M. Wt: 188.66
InChI Key: GKCYBKVRXDKISF-OGFXRTJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2R)-Piperidin-2-yl]-1,2-oxazole;hydrochloride is a compound that features a piperidine ring and an oxazole ring Piperidine is a six-membered heterocycle containing one nitrogen atom, while oxazole is a five-membered heterocycle containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2R)-Piperidin-2-yl]-1,2-oxazole;hydrochloride typically involves the formation of the piperidine and oxazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. The piperidine ring can be synthesized through hydrogenation or cyclization reactions involving suitable starting materials .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The final product is usually purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-[(2R)-Piperidin-2-yl]-1,2-oxazole;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce piperidine derivatives with modified functional groups .

Scientific Research Applications

3-[(2R)-Piperidin-2-yl]-1,2-oxazole;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2R)-Piperidin-2-yl]-1,2-oxazole;hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, while the oxazole ring may participate in hydrogen bonding or other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and oxazole derivatives, such as:

Uniqueness

What sets 3-[(2R)-Piperidin-2-yl]-1,2-oxazole;hydrochloride apart is its unique combination of the piperidine and oxazole rings, which can confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

3-[(2R)-piperidin-2-yl]-1,2-oxazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.ClH/c1-2-5-9-7(3-1)8-4-6-11-10-8;/h4,6-7,9H,1-3,5H2;1H/t7-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKCYBKVRXDKISF-OGFXRTJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=NOC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@H](C1)C2=NOC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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